molecular formula C18H38O3P+ B14730499 Bis(2,6-dimethylheptoxy)-oxophosphanium CAS No. 13086-87-8

Bis(2,6-dimethylheptoxy)-oxophosphanium

Cat. No.: B14730499
CAS No.: 13086-87-8
M. Wt: 333.5 g/mol
InChI Key: BQHWPHWLYAOJFM-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylheptoxy)-oxophosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,6-dimethylheptoxy)-oxophosphanium typically involves the reaction of 2,6-dimethylheptanol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 2,6-dimethylheptanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylheptoxy)-oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2,6-dimethylheptoxy)-oxophosphanium has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bis(2,6-dimethylheptoxy)-oxophosphanium involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
  • Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II)
  • 1,2-Bis(2,6-dimethylphenylphosphino)ethane

Uniqueness

Bis(2,6-dimethylheptoxy)-oxophosphanium is unique due to its specific heptoxy substituents, which impart distinct steric and electronic properties. These properties influence its reactivity, stability, and ability to form complexes with metal ions, making it valuable in various applications.

Properties

CAS No.

13086-87-8

Molecular Formula

C18H38O3P+

Molecular Weight

333.5 g/mol

IUPAC Name

bis(2,6-dimethylheptoxy)-oxophosphanium

InChI

InChI=1S/C18H38O3P/c1-15(2)9-7-11-17(5)13-20-22(19)21-14-18(6)12-8-10-16(3)4/h15-18H,7-14H2,1-6H3/q+1

InChI Key

BQHWPHWLYAOJFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CO[P+](=O)OCC(C)CCCC(C)C

Origin of Product

United States

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